3-O-Methylfluorescein phosphate cyclohexylammonium salt
Overview
Description
3-O-Methylfluorescein phosphate cyclohexylammonium salt, also known as FluoMini-TM or FM1-43, is a fluorescent molecule commonly used in biological research for labeling cells and biomolecules . Its fluorescent properties allow researchers to visualize and track these targets within living cells or organisms .
Synthesis Analysis
3-O-Methylfluorescein is an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Molecular Structure Analysis
The molecular formula of this compound is C27H28NO8P . It has a molecular weight of 525.49 .Chemical Reactions Analysis
This compound is used in fluorimetric studies . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 525.49 . The storage temperature for this compound is -20°C .Scientific Research Applications
Enzyme Studies
3-O-Methylfluorescein phosphate cyclohexylammonium salt has been utilized in various enzyme studies. For instance, Huang and Askari (1975) demonstrated that 3-O-methylfluorescein phosphate is a substrate for the K+-dependent phosphatase associated with Na+,K+-ATPase, suggesting its use in enzyme assays for tissues with low activities (Huang & Askari, 1975). Additionally, Hill, Summer, and Waters (1968) developed an automated fluorometric procedure for measuring alkaline phosphatase activity using 3-O-methylfluorescein phosphate (Hill, Summer, & Waters, 1968).
Biological Chemistry
This compound also finds its application in biological chemistry. For example, Freire et al. (2002) reported that 3-O-methylfluorescein phosphate hydrolysis, catalyzed by erythrocyte Ca2+-ATPase, can be used as a continuous fluorescent marker to evaluate reaction cycles of plasma membrane Ca2+-ATPases (Freire et al., 2002).
Structural Chemistry
In structural chemistry, compounds like cyclohexylammonium phosphate have been studied for their molecular structures and properties. Jerzykiewicz and Lis (1998) analyzed the crystal structures of cyclohexylammonium salts in different configurations (Jerzykiewicz & Lis, 1998).
Bioorganic Synthesis
Cyclohexylammonium salts, closely related to this compound, are used in bioorganic synthesis. Piantadosi, Chae, Ishaq, and Snyder (1972) reported the synthesis of acyl dihydroxyacetone phosphates and related derivatives using cyclohexylammonium salts (Piantadosi, Chae, Ishaq, & Snyder, 1972).
Molecular Biology
In molecular biology, cyclohexylammonium salts are utilized in the synthesis of nucleotide derivatives, as demonstrated by Thuong, Chassignol, and Barbier (1981), who synthesized deoxyribonucleoside-3′-aryl-β-cyanoethyl-phosphates using a cyclohexylammonium phosphate-based method (Thuong, Chassignol, & Barbier, 1981).
Biochemical Research
Various biochemical research studies have also incorporated cyclohexylammonium salts. For example, Srivastva and Farquhar (1984) studied the stability of model acyloxymethyl phosphates, which were isolated as cyclohexylammonium salts (Srivastva & Farquhar, 1984).
Fluorescence-Based Substrate Studies
Land and Jackim (1966) synthesized flavone 3-diphosphate, a stable and sensitive substrate for assaying phosphatase enzymes, which has similarities in function to 3-O-methylfluorescein phosphate (Land & Jackim, 1966).
Mechanism of Action
Target of Action
The primary target of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is certain enzymes . It has been shown to modulate the activity of these enzymes .
Mode of Action
The compound interacts with its enzyme targets, leading to a reduction in the frequency of cancer cell proliferation . It also stimulates hematopoietic cells in mice .
Result of Action
The compound has been shown to inhibit the growth of human cells in vitro . It reduces the frequency of cancer cell proliferation and stimulates hematopoietic cells in mice . This suggests that it may be useful for the treatment of inflammatory diseases, such as arthritis or asthma .
Biochemical Analysis
Biochemical Properties
The primary role of 3-O-Methylfluorescein phosphate cyclohexylammonium salt in biochemical reactions is as a substrate for the fluorimetric determination of phosphatase . The enzymes it interacts with include phosphatases, which catalyze the hydrolysis of phosphate esters. The nature of these interactions involves the cleavage of the phosphate group from the this compound molecule, resulting in a change in fluorescence that can be measured .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for phosphatase enzymes. By serving as a substrate for these enzymes, it can influence cell function by participating in the regulation of phosphate groups within the cell
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with phosphatase enzymes. These enzymes cleave the phosphate group from the this compound molecule, resulting in a change in fluorescence that can be measured . This allows researchers to monitor the activity of phosphatase enzymes at the molecular level.
Metabolic Pathways
Properties
IUPAC Name |
cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPHZMRXIHOGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657460 | |
Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21233-09-0 | |
Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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